molecular formula C15H19N3O4 B13426922 tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate

tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate

Cat. No.: B13426922
M. Wt: 305.33 g/mol
InChI Key: CETYPZXNSQVLCM-UHFFFAOYSA-N
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Description

tert-Butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate typically involves the reaction of tert-butyl 4-aminobenzoate with 4-methoxybenzyl chloride under basic conditions to form the intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the triazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. Additionally, the compound can interact with biological membranes, altering their properties and functions .

Comparison with Similar Compounds

  • tert-Butyl [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylcarbamate
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • trans-1-tert-butyl-4-methylcyclohexane

Uniqueness: tert-Butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(20)12-13(19)18(17-16-12)9-10-5-7-11(21-4)8-6-10/h5-8,17H,9H2,1-4H3

InChI Key

CETYPZXNSQVLCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NNN(C1=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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